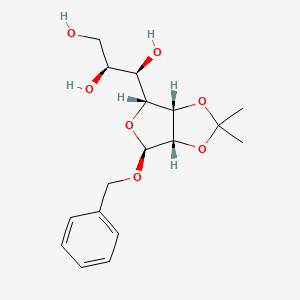

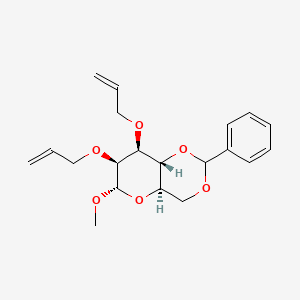

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a compound used for proteomics research . It has shown potential in studying diverse diseases due to its remarkable inhibitory effects on select cellular enzymes .

Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is 328.36 . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis and Chemical Applications

D-Glycero-D-Manno-Heptose 7-Phosphate Synthesis : This compound, an intermediate in the biosynthesis of nucleotide-activated heptoses, was synthesized from a related derivative of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside. This synthesis is significant in carbohydrate chemistry (Güzlek, Graziani, & Kosma, 2005).

Synthesis of 1- or 3-Acyl-sn-Glycerols : The compound was used in the improved synthesis of optically active 1- or 3-acyl-sn-glycerols, highlighting its role in lipid research (Kodali, 1987).

Versatile Ld-ManHepp Derivative : A study focused on the synthesis of a heptose derivative using Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, underlining its versatility in carbohydrate synthesis (Grzeszczyk & Zamojski, 1994).

Antibiotic Synthesis : This compound was used in the synthesis of the antibiotic 1,5-dideoxy-1,5-imino-d-mannitol, demonstrating its potential in pharmaceutical research (Broxterman, Neefjes, Marel, Ploegh, & Boom, 1988).

Organic Chemistry and Methodology

Formation of Bromodeoxy Compounds : A study detailed the formation of bromodeoxy compounds from derivatives of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, contributing to the field of organic synthesis (Bock, Pedersen, & Thiem, 1979).

Rifamycin Synthesis : The compound played a role in the multi-step synthesis of a Rifamycin ansa-chain compound, illustrating its utility in complex organic syntheses (Nakata, Takao, Ikeyama, Sakai, Tatsuta, & Kinoshita, 1981).

作用機序

Target of Action

This compound exerts its effects by interacting with specific cellular enzymes. While the exact targets may vary, it primarily inhibits crucial physiological processes . These targets play essential roles in cellular function, and their modulation by the compound leads to downstream effects.

Action Environment

Environmental factors matter! pH, temperature, and cofactors impact its stability and efficacy. For instance, extreme pH might denature it, rendering it ineffective. Stability during storage and administration is crucial for drug development.

Remember, this compound dances with enzymes, pathways, and cells, shaping biological outcomes. 🌟 .

特性

IUPAC Name |

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCQBMVUWJKAQL-XFHWEBQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747118 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside | |

CAS RN |

105592-29-8 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)